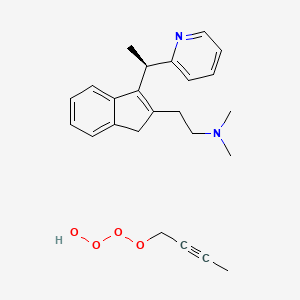
(R)-Dimethindene Maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Dimethindene Maleate is a chemical compound known for its antihistamine properties. It is the ®-enantiomer of Dimethindene, which means it is one of the two mirror-image forms of the molecule. This compound is commonly used in the treatment of allergic conditions such as hay fever, urticaria, and other allergic reactions. Its effectiveness in alleviating symptoms like itching, swelling, and redness makes it a valuable component in various pharmaceutical formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dimethindene Maleate typically involves the resolution of racemic Dimethindene. This process separates the ®-enantiomer from the (S)-enantiomer. The resolution can be achieved through various methods, including chiral chromatography or the use of chiral resolving agents. The resolved ®-Dimethindene is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
In industrial settings, the production of ®-Dimethindene Maleate often involves large-scale resolution techniques. High-performance liquid chromatography (HPLC) is commonly used due to its efficiency in separating enantiomers. The resolved ®-Dimethindene is then combined with maleic acid under controlled conditions to produce the maleate salt in high purity.
化学反应分析
Types of Reactions
®-Dimethindene Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert ®-Dimethindene Maleate into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are involved in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
®-Dimethindene Maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in chiral chromatography studies.
Biology: The compound is studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: It is used in the development of antihistamine drugs for treating allergic conditions.
Industry: The compound is utilized in the formulation of pharmaceutical products aimed at alleviating allergy symptoms.
作用机制
®-Dimethindene Maleate exerts its effects by competitively inhibiting histamine at H1-receptor sites. This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. The compound’s molecular targets include the H1-receptors located in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.
相似化合物的比较
Similar Compounds
Chlorpheniramine Maleate: Another antihistamine with similar uses but different chemical structure.
Dexchlorpheniramine Maleate: The S-enantiomer of chlorpheniramine, also used for allergic conditions.
Pheniramine Maleate: An antihistamine with a different mechanism of action but similar therapeutic applications.
Uniqueness
®-Dimethindene Maleate is unique due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy and side effect profiles, making it a distinct choice for certain therapeutic applications.
属性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine;1-hydroperoxyperoxybut-2-yne |
InChI |
InChI=1S/C20H24N2.C4H6O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;1-2-3-4-6-8-7-5/h4-10,12,15H,11,13-14H2,1-3H3;5H,4H2,1H3/t15-;/m0./s1 |
InChI 键 |
GHFIFWZDAMAIDO-RSAXXLAASA-N |
手性 SMILES |
CC#CCOOOO.C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
规范 SMILES |
CC#CCOOOO.CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


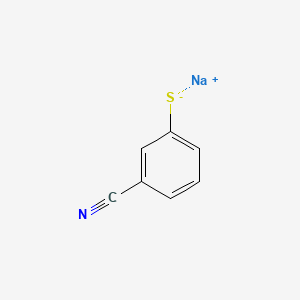
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
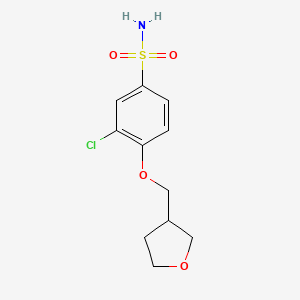
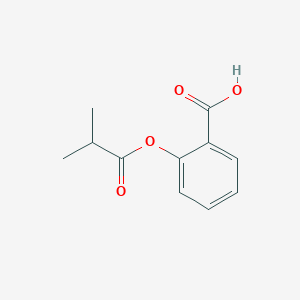
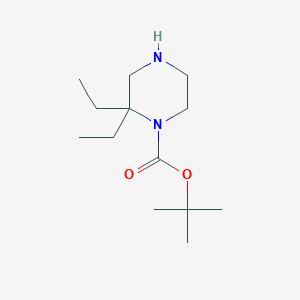
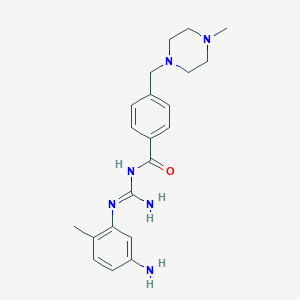
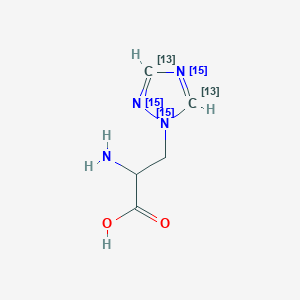
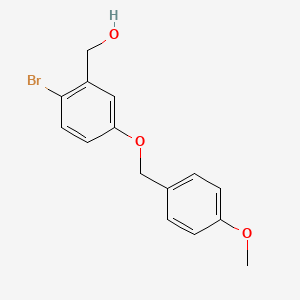
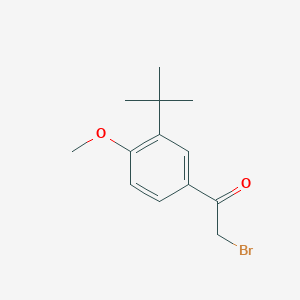
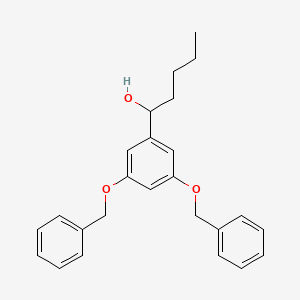
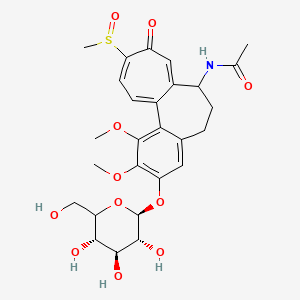
![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)
